molecular formula C7H5BrFIS B6287036 (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane CAS No. 2385051-28-3

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane

Cat. No.: B6287036
CAS No.: 2385051-28-3
M. Wt: 346.99 g/mol
InChI Key: UZZPGKQMNXMGBV-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrFIS It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfones .

Scientific Research Applications

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-fluoro-3-iodophenyl)(methyl)sulfane is unique due to the combination of bromine, fluorine, and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPGKQMNXMGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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